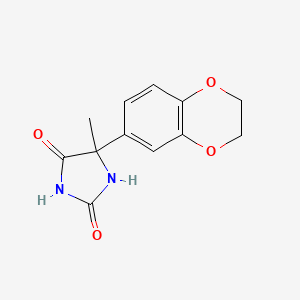

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione

Vue d'ensemble

Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a benzodioxin ring with an imidazolidine-dione moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolidine-dione moiety, using reagents such as alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Applications

-

Antitumor Activity

- Recent studies have indicated that derivatives of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown selective cytotoxicity towards cancerous cells while sparing normal cells. The IC values for these compounds range from 93.7 µM to 322.8 µM against different cancer cell lines such as HeLa and U87 .

-

Neuropharmacological Effects

- The compound has been investigated for its potential role as a modulator of serotonin receptors, particularly the 5-HT receptor family. Compounds with similar structural features have been shown to possess high affinity for these receptors, suggesting a potential application in treating neuropsychiatric disorders .

- Anti-inflammatory Properties

Biological Research Applications

-

Cell Signaling Studies

- The ability of this compound to interact with various receptors makes it a valuable tool in studying cell signaling pathways. This can help elucidate mechanisms underlying various diseases and therapeutic responses.

- High Throughput Screening

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-benzenesulfonamide: Known for its antibacterial properties.

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione: Studied for its potential therapeutic applications.

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Activité Biologique

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11N3O3

- Molecular Weight : 233.22 g/mol

- CAS Number : Not specified in the available data.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing the benzodioxin structure have shown efficacy against various cancer cell lines. The following table summarizes findings from relevant research:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | Induction of apoptosis |

| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Inhibition of cell proliferation |

| Compound C | NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | DNA intercalation |

Studies indicate that the presence of functional groups such as nitro or chloro enhances the antitumor efficacy by modulating interactions with DNA and cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains using broth microdilution methods. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Saccharomyces cerevisiae | 64 µg/mL | Low |

These findings suggest that while the compound exhibits some antimicrobial activity, its effectiveness varies significantly between different organisms .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the benzodioxin moiety plays a crucial role in mediating interactions with cellular targets such as DNA and proteins involved in cell cycle regulation.

- DNA Binding : Compounds similar to this compound have been shown to bind preferentially to the minor groove of DNA, leading to disruption of replication processes.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- A study evaluated a related compound in a mouse model bearing human lung cancer xenografts, demonstrating significant tumor reduction compared to controls.

- Clinical trials involving similar benzodioxin derivatives are ongoing to assess their safety and efficacy in humans for treating specific types of cancer.

Propriétés

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)7-2-3-8-9(6-7)18-5-4-17-8/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNDMRZCZYOGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301301-43-9 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.